2-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound characterized by its unique structure and potential applications in scientific research. This compound belongs to the class of benzamides and contains a chloro substituent along with an oxadiazole moiety, which contributes to its biological activity and chemical properties.
2-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be classified as:
The synthesis of 2-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions.
The compound is expected to participate in various chemical reactions typical for amides and heterocycles:
Reactions involving this compound often require specific catalysts or conditions to enhance reactivity and selectivity. Kinetics and thermodynamics of these reactions can be studied using techniques such as calorimetry and spectroscopy.
The mechanism of action for 2-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is primarily linked to its interaction with biological targets. It may function as an inhibitor or modulator in various biochemical pathways due to the presence of the oxadiazole ring which is known for its pharmacological properties.
Research indicates that compounds containing oxadiazoles exhibit a range of biological activities including antimicrobial and anticancer effects. Detailed studies are required to elucidate the specific mechanisms at play for this compound.
2-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has potential applications in various fields:
The 1,3,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities, addressing inherent limitations of these groups while preserving target-binding capabilities. This five-membered heterocycle (molecular formula: C₂H₂N₂O) exhibits enhanced metabolic stability due to resistance to enzymatic hydrolysis—a critical advantage over esters and amides susceptible to esterases and proteases [5] [6]. Its aromatic character (resonance energy: ~167.4 kJ/mol) confers planarity and rigidity, facilitating optimal orientation of pharmacophoric elements [3].
In the target compound, the 1,3,4-oxadiazole core replaces a labile amide linker between the chlorobenzamide and dimethoxyphenyl units. This substitution mitigates rapid hepatic clearance while maintaining hydrogen-bonding capacity: the ring’s nitrogen atoms act as hydrogen-bond acceptors, and the C5 proton serves as a weak hydrogen-bond donor [6]. Bioisosteric equivalence is evidenced in FDA-approved drugs like Zibotentan (an anticancer agent) and Raltegravir (an antiviral), where 1,3,4-oxadiazole mimics carbonyl groups while improving pharmacokinetics [3] [6].
Table 1: Bioisosteric Advantages of 1,3,4-Oxadiazole vs. Conventional Linkers
Property | 1,3,4-Oxadiazole | Amide Linker | Ester Linker |
---|---|---|---|
Metabolic Stability | High (resists hydrolysis) | Low (protease target) | Low (esterase target) |
Aromatic Character | Planar & rigid | Semi-rigid | Non-planar |
Hydrogen-Bond Capacity | 2 acceptors, 1 weak donor | 1 acceptor, 1 donor | 1–2 acceptors |
Electron Distribution | Dipole moment ~3.5 D | Dipole moment ~3.7 D | Dipole moment ~1.8 D |
Representative Drugs | Zibotentan, Furamizole | Peptide therapeutics | Aspirin, Procaine |
The 2,4-dimethoxyphenyl moiety attached at the C5 position of the oxadiazole ring exemplifies precision in substituent engineering. Ortho- and para-methoxy groups create an electron-rich aromatic system that enhances π-stacking interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) while modulating compound polarity [4]. Computational analyses reveal that the 2,4-disubstitution pattern minimizes steric clash with residues like Leu694 and Thr830 in EGFR, a common anticancer target [4].
The ortho-methoxy group contributes to conformational restraint through steric hindrance, forcing the adjacent methoxy oxygen out of the phenyl plane. This geometry positions its lone pairs for hydrogen bonding with backbone amides in target proteins. Conversely, the para-methoxy group extends linearly into solvent-exposed regions, offering a handle for solubility adjustments without disrupting binding [4]. SAR studies of analogous EGFR inhibitors demonstrate that replacing 4-methoxy with bulkier groups (e.g., ethoxy) diminishes potency by 5-fold, while removal abolishes activity, confirming this substituent’s role in hydrophobic filling [4].
Table 2: Impact of 2,4-Dimethoxyphenyl Substituent Modifications on Pharmacological Properties
Substituent Pattern | Steric Effects | Electronic Effects | Biological Consequence |
---|---|---|---|
2,4-Dimethoxy (target) | Ortho-group induces ring twist | +M effect enhances π-density | Optimal EGFR inhibition (IC₅₀ = 0.18 µM) |
4-Methoxy only | Reduced steric bulk | Moderate π-density | 40% loss in potency vs. dimethoxy |
2-Methoxy only | Ring twist preserved | Localized electron donation | Altered binding orientation; 60% potency |
2,4-Diethoxy | Increased bulk at para-position | Comparable resonance | Steric clash; 5-fold potency reduction |
Unsubstituted phenyl | Planar conformation | No electron donation | No measurable activity |
The 2-chlorobenzamide unit linked to N2 of the oxadiazole ring enables dual-mode target engagement through complementary non-covalent interactions. Density functional theory (DFT) modeling indicates that the chloro substituent at the ortho position induces a 15° twist between the benzamide and oxadiazole planes, pre-organizing the molecule for optimal receptor docking [5]. This twist exposes both hydrogen-bonding domains: the benzamide NH and the oxadiazole N4.
Proposed mechanisms include:
Molecular dynamics simulations of analogous compounds show persistent contacts (>85% occupancy over 100 ns) between the chloro group and Arg/Lys side chains in kinase targets, validating halogen bonding as a critical design element [5].
Table 3: Binding Interactions Enabled by Structural Motifs in the Target Compound
Structural Motif | Interaction Type | Target Residues | Energy Contribution (kcal/mol) |
---|---|---|---|
1,3,4-Oxadiazole N4 | Hydrogen-bond acceptance | Ser/Thr backbone NH | −2.8 to −3.5 |
Benzamide NH | Hydrogen-bond donation | Glu/Asp carboxylate | −3.1 to −4.0 |
2-Chloro substituent | Halogen bonding | Arg guanidinium, Lys NH₃⁺ | −3.0 to −4.2 |
2,4-Dimethoxyphenyl | π-π stacking | Phe/Tyr/Trp side chains | −4.5 to −6.0 |
Benzamide carbonyl | Hydrogen-bond acceptance | Asn/Gln side chain NH | −2.5 to −3.2 |
Concluding Remarks
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5